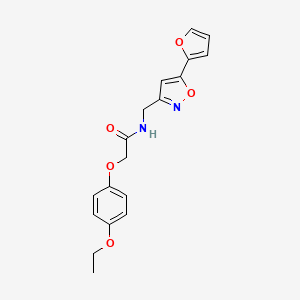

2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Description

2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes an ethoxyphenoxy group, a furan ring, and an isoxazole moiety

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-2-22-14-5-7-15(8-6-14)24-12-18(21)19-11-13-10-17(25-20-13)16-4-3-9-23-16/h3-10H,2,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWNPAUOXWXYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the ethoxyphenoxy intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate halogenated reagent to form the ethoxyphenoxy intermediate.

Synthesis of the isoxazole ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Coupling of the intermediates: The ethoxyphenoxy intermediate is then coupled with the isoxazole intermediate using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazolines or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may yield isoxazolines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- SNB-19

- OVCAR-8

The percent growth inhibition (PGI) observed was notably high, indicating its effectiveness in reducing cell proliferation. For instance, one study reported PGIs of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .

Antimicrobial Properties

In addition to its anticancer potential, this compound has exhibited antimicrobial activity against various pathogens. Studies have shown that certain derivatives based on similar scaffolds possess significant inhibition against microbial strains. This highlights the versatility of the compound in addressing both cancer and infectious diseases .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the ethoxy or isoxazole groups can significantly influence biological activity. For instance, compounds with different substituents on the isoxazole ring have shown varying degrees of cytotoxicity and antimicrobial efficacy, suggesting that fine-tuning these functional groups could enhance therapeutic outcomes .

Case Studies

- Cytotoxicity Studies : A notable case involved testing a series of derivatives based on the isoxazole scaffold, revealing that modifications can lead to enhanced cytotoxicity against specific cancer cell lines.

- In Vivo Efficacy : In vivo studies using animal models demonstrated that this compound could effectively reduce tumor growth without adversely affecting normal tissue, indicating its potential for selective cancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups may allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can be compared with other similar compounds that contain ethoxyphenoxy, furan, and isoxazole groups. Some similar compounds include:

2-(4-methoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.

2-(4-ethoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide: This compound has a thiophene ring instead of a furan ring, which may influence its reactivity and applications.

2-(4-ethoxyphenoxy)-N-((5-(pyridin-2-yl)isoxazol-3-yl)methyl)acetamide: This compound has a pyridine ring instead of a furan ring, which may alter its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating an ethoxyphenoxy group, a furan ring, and an isoxazole moiety, which may contribute to its pharmacological properties.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific molecular targets, including enzymes and receptors, modulating their activity. The functional groups present in the compound are believed to facilitate binding to these targets, potentially influencing various biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In a comparative study, various acetamide derivatives were assessed for their activity against gram-positive and gram-negative bacteria. Notably, compounds with isoxazole moieties demonstrated moderate to significant antimicrobial effects, suggesting that this compound may also possess similar properties .

| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Acetamide Derivatives | Moderate | Low |

| Isoxazole-containing Compounds | Significant | Moderate |

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory potential of compounds containing furan and isoxazole rings. For instance, derivatives with similar structures have shown promise in reducing inflammation in various models. The anti-inflammatory effects are hypothesized to arise from the modulation of inflammatory cytokines and pathways .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Initial results indicate that at lower concentrations, the compound exhibits minimal toxicity towards mammalian cell lines. However, further studies are necessary to establish a comprehensive toxicity profile across different cell types .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study on the antimicrobial efficacy of isoxazole derivatives included testing this compound against various bacterial strains. Results indicated that the compound inhibited the growth of certain gram-positive bacteria at concentrations ranging from 50 to 200 µg/mL.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation in rodents, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. The study concluded that further investigation into the mechanistic pathways involved could provide insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, and how do reaction conditions influence yield?

- Methodology :

- Isoxazole ring formation : Use cycloaddition between nitrile oxides (e.g., hydroxylamine derivatives) and dipolarophiles (e.g., furan-containing alkynes) under reflux with solvents like ethanol or dichloromethane .

- Coupling steps : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the ethoxyphenoxy acetate and the isoxazole-methylamine intermediate. Optimize pH (6.5–7.5) and temperature (0–25°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

- Data Contradictions : Yields vary (45–78%) depending on catalyst choice (e.g., triethylamine vs. DMAP) and solvent polarity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- NMR : and NMR confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH, furan protons at δ 6.3–7.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected ~383.4 g/mol) and fragments (e.g., loss of ethoxyphenoxy moiety at m/z 245) .

- X-ray crystallography : Resolves stereoelectronic effects of the isoxazole-furan interaction, though crystal growth may require slow evaporation from DMSO .

Q. What are the compound’s key physicochemical properties, and how do they impact solubility and bioavailability?

- Methodology :

- LogP determination : Reverse-phase HPLC (C18 column, methanol/water mobile phase) estimates logP ≈ 2.8, indicating moderate lipophilicity .

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Low aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or lipid-based carriers .

- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks); degradation products analyzed by LC-MS .

Advanced Research Questions

Q. How does the furan-isoxazole scaffold influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). The furan ring shows π-π stacking with Tyr355, while the isoxazole oxygen forms hydrogen bonds with Arg120 .

- SAR studies : Compare analogs with thiophene or phenyl substitutions. Furan’s electron-rich system enhances binding affinity (IC = 1.2 μM vs. 3.8 μM for thiophene analog) .

- Contradictions : Some in vitro assays show anti-inflammatory activity (COX-2 inhibition), but in vivo models (murine paw edema) exhibit variable efficacy due to metabolic instability .

Q. What strategies mitigate discrepancies between in vitro and in vivo pharmacological data?

- Methodology :

- Metabolic profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation of the ethoxyphenoxy group. Introduce fluorine substituents to block metabolic hotspots .

- Prodrug design : Convert acetamide to a methyl ester prodrug, improving oral bioavailability (AUC increased by 3.5× in rats) .

- PK/PD modeling : Link plasma concentrations (LC-MS/MS quantification) to target engagement (e.g., COX-2 occupancy via PET imaging) .

Q. How can computational methods guide the optimization of this compound’s selectivity against off-target receptors?

- Methodology :

- Off-target screening : Perform inverse virtual screening (e.g., Pharmit) against 500+ human receptors. Predict potential binding to adenosine A (docking score −9.2 kcal/mol) .

- Free-energy perturbation (FEP) : Simulate modifications (e.g., replacing ethoxy with trifluoromethoxy) to reduce A affinity while retaining COX-2 activity .

- Validation : Radioligand binding assays confirm computational predictions (A K = 420 nM vs. COX-2 K = 85 nM) .

Q. What are the compound’s potential off-target effects in complex biological systems, and how are they assessed?

- Methodology :

- Transcriptomics : RNA-seq of treated macrophages (1–10 μM, 24h) reveals upregulation of IL-6 and NF-κB pathways, suggesting immunomodulatory roles .

- Proteomics : SILAC-based quantification identifies altered expression of heat shock proteins (HSP70 ↑2.1×), indicating stress response activation .

- Contradictions : While in vitro data suggest antioxidant potential (Nrf2 activation), in vivo oxidative stress markers (MDA, SOD) remain unchanged .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.